1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine
Overview
Description
Molecular Structure Analysis
The molecule contains a piperidine ring, a common feature in many pharmaceuticals and other biologically active compounds. The 2-bromo-5-nitrophenyl group is a type of aryl halide, which are often used in organic synthesis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be displaced in a nucleophilic aromatic substitution reaction . The nitro group could be reduced to an amino group, or the piperidine ring could be opened under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a nitro group could make the compound more polar and potentially more reactive .Scientific Research Applications
Heterocyclic Chemistry and Therapeutic Potential
- Synthesis and Biological Evaluation: Heterocyclic chemistry, focusing on the therapeutic potential of poly-functional compounds, has studied derivatives such as 1,3,4-oxadiazole and sulfamoyl derivatives of 3-pipecoline. These compounds demonstrate moderate to excellent antibacterial activity and significant anti-enzymatic activity against the urease enzyme. One compound, 1-{[4-({[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)phenyl]sulfonyl}-3-methylpiperidine, was identified as highly active (Rehman et al., 2019).
Peptide Fragmentation and Solid-Phase Microsequencing
- Specific Cleavage at Peptide Bonds: The compound BNPS-skatole, which contains a similar bromo-nitrophenyl structure, has been utilized for cleaving peptide bonds specifically after certain amino acids. This method is conducive for solid-phase microsequencing, indicating potential applications in protein and peptide analysis (Hunziker et al., 1980).
Quantum Mechanical and Spectroscopic Studies
- Molecular Structure and Vibrational Characteristics: Studies involving compounds like 2-Amino-3-bromo-5-nitropyridine have explored their molecular structure and vibrational characteristics using quantum mechanical calculations. This indicates potential for similar bromo-nitrophenyl compounds in understanding molecular interactions and properties (Abraham et al., 2017).
Synthesis and Applications in Molecular Biology
- Oligoribonucleotide Synthesis: The synthesis of oligoribonucleotides with certain modifications, including 2'-O-methylation, has been researched. Compounds with similar structures to 1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine may play a role in the development of RNA-based therapeutics and research tools (Beijer et al., 1990).
Antimalarial Research
- Di-Mannich Bases Synthesis: The synthesis of di-Mannich bases for potential antimalarial compounds has been explored. This research shows the utility of bromo-nitrophenyl compounds in developing new therapeutic agents (Barlin & Ireland, 1988).
Safety and Hazards
As with any chemical compound, handling “1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the nitro and bromo groups .
Future Directions
The potential applications of “1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine” would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in the field of medicinal chemistry, where piperidine derivatives are often studied for their pharmacological properties .
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-3-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-3-2-6-15(8-10)9-11-7-12(16(17)18)4-5-13(11)14/h4-5,7,10H,2-3,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSNXJRBRYZJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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